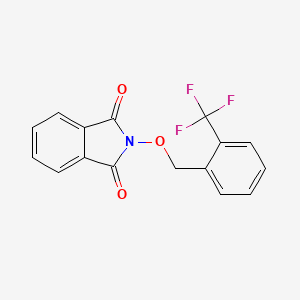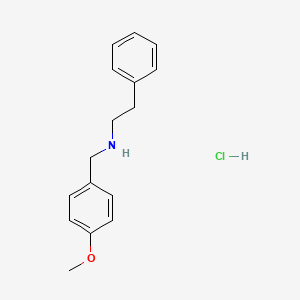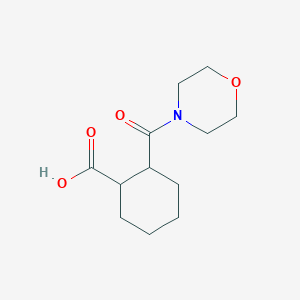![molecular formula C11H8N4 B3060456 7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 39573-72-3](/img/structure/B3060456.png)
7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
Mechanism of Action
Target of Action
The primary target of 7-Phenyl[1,2,4]triazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
7-Phenyl[1,2,4]triazolo[1,5-a]pyrimidine interacts with CDK2, inhibiting its activity . This interaction results in the inhibition of cell cycle progression, leading to the arrest of cell growth .
Biochemical Pathways
The compound affects the ERK signaling pathway . The ERK pathway is involved in regulating cell proliferation and survival. Inhibition of this pathway by 7-Phenyl[1,2,4]triazolo[1,5-a]pyrimidine can lead to decreased cell proliferation and increased cell death .
Result of Action
The compound shows significant cytotoxic activities against various cell lines . It inhibits the growth of these cells, induces apoptosis, and alters cell cycle progression .
Action Environment
The action of 7-Phenyl[1,2,4]triazolo[1,5-a]pyrimidine can be influenced by various environmental factors. For instance, the compound has been studied in vitro, where conditions can be tightly controlled
Biochemical Analysis
Biochemical Properties
7-Phenyl[1,2,4]triazolo[1,5-a]pyrimidine has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been studied in vitro against different species of Leishmania spp. and Trypanosoma cruzi, showing higher efficacy than the reference commercial drugs
Cellular Effects
The effects of 7-Phenyl[1,2,4]triazolo[1,5-a]pyrimidine on cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to exhibit significant inhibitory effects on the ERK signaling pathway, resulting in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .
Molecular Mechanism
The molecular mechanism of action of 7-Phenyl[1,2,4]triazolo[1,5-a]pyrimidine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to induce cell apoptosis and G2/M phase arrest, and regulate cell cycle-related and apoptosis-related proteins in MGC-803 cells .
Temporal Effects in Laboratory Settings
Preliminary studies suggest that it may have long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
It is expected that it interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is expected that it interacts with various transporters or binding proteins and may have effects on its localization or accumulation .
Subcellular Localization
It is expected that it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One common approach involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones under mild acidic conditions . Another method includes the use of Schiff base zinc (II) complex supported on magnetite nanoparticles as a reusable catalyst, resulting in high yields under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound typically involves scalable multicomponent reactions, such as the Biginelli-like reaction, which allows for regioselective synthesis of the compound . The use of heterogeneous catalysts, such as those supported on magnetic surfaces, facilitates easy separation and reuse, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized forms under mild acidic conditions.
Reduction: Selective reduction to dihydro derivatives.
Substitution: Functionalization at the C-2 position with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Mild acids for oxidation reactions.
Reducing agents: Specific reagents for selective reduction.
Substituents: Various aryl and alkyl groups for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidized derivatives: C-6 ester-substituted amino-triazolopyrimidines.
Reduced derivatives: Dihydro-triazolopyrimidines.
Substituted derivatives: 2-amino-5-phenyl and 2-amino-7-phenyl triazolopyrimidines.
Scientific Research Applications
7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Exhibits antiparasitic activity against Leishmania spp.
Medicine: Potential anticancer agent by inhibiting the ERK signaling pathway.
Industry: Utilized in the development of eco-friendly catalysts and materials science.
Comparison with Similar Compounds
Similar Compounds
7-Oxo-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine: Exhibits antiparasitic activity and is used in drug-release studies.
7-Substituted-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidines: Known for their anticonvulsant activity.
Pyrazolo[3,4-d]pyrimidine: Used as CDK2 targeting compounds.
Uniqueness
7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its broad spectrum of biological activities and its ability to be synthesized through various efficient and environmentally friendly methods. Its unique structural features allow for diverse functionalization, making it a versatile compound in medicinal chemistry and other scientific fields.
Properties
IUPAC Name |
7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4/c1-2-4-9(5-3-1)10-6-7-12-11-13-8-14-15(10)11/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZKWMXLDGCTGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=NC3=NC=NN23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358501 | |
| Record name | 7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39573-72-3 | |
| Record name | 7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical reactions that 7-Phenyl[1,2,4]triazolo[1,5-a]pyrimidine derivatives undergo?
A1: 7-Phenyl[1,2,4]triazolo[1,5-a]pyrimidine derivatives can participate in various cyclocondensation reactions. For example, 6-acetyl-4,7-dihydro-5-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine reacts with hydroxylamine to form 3a,4,9,9a-tetrahydro-3,9a-dimethyl-4-phenylisoxazolo-[5,4-d][1,2,4]triazolo[1,5-a]pyrimidine. Similarly, it reacts with hydrazine to yield 3a,4,9,9a-tetrahydro-3,9a-dimethyl-4-phenyl-1H-pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidine []. Another interesting reaction is the interaction of 4,7-dihydro-4,5-dimethyl-7-phenyl-(1,2,4)-triazolo[1,5-a]pyrimidine with tosyl azide. This reaction leads to the formation of the tosylimino derivative of 1,2,4-triazolo[1,5-a]pyrimidine, with a 1,2-methyl shift occurring during the reaction [].
Q2: How is the structure of these reaction products confirmed?
A2: The structures of the products resulting from these reactions are determined using a combination of ¹H and ¹³C NMR spectroscopy, including NOE (Nuclear Overhauser Effect) measurements [, ]. These techniques provide detailed information about the arrangement of atoms and spatial relationships within the molecules.
Q3: What is the significance of the tumorigenicity observed with bemitradine?
A4: The case of bemitradine highlights the complexity of drug development and the limitations of relying solely on standard genetic toxicology assays for predicting carcinogenic potential. Despite its negative results in various genotoxicity tests, bemitradine's tumorigenicity in rats underscores the potential for non-genotoxic mechanisms of carcinogenesis []. Further research into the specific mechanisms underlying bemitradine's carcinogenicity is needed to fully understand its effects.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



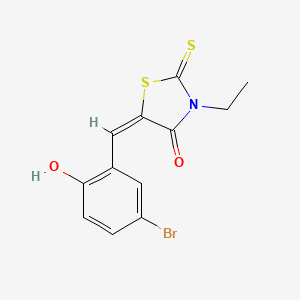
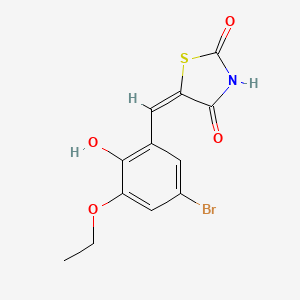


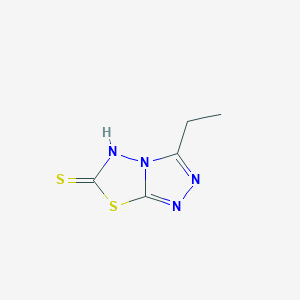
![3-(4-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3060381.png)
![7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3060382.png)
![4-hydroxy-1-methyl-N-(2-methylphenyl)-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide](/img/structure/B3060384.png)
